![molecular formula C10H19ClN2O2 B573151 (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride CAS No. 1217644-72-8](/img/structure/B573151.png)
(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride
Overview
Description
(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride, commonly known as DABCO-HCl, is a white crystalline powder that is widely used in organic chemistry as a catalyst and a base. It is a bicyclic amine that contains two nitrogen atoms in its structure, which makes it a versatile compound in various chemical reactions. The purpose of
Mechanism of Action
DABCO-HCl acts as a base in many chemical reactions, accepting protons from acidic compounds and forming a salt. It can also act as a nucleophile, attacking electrophilic compounds and forming a covalent bond. In some reactions, DABCO-HCl can act as a catalyst, increasing the rate of the reaction by lowering the activation energy.
Biochemical and Physiological Effects:
DABCO-HCl has no known biochemical or physiological effects, as it is primarily used in organic chemistry and not intended for use in biological systems.
Advantages and Limitations for Lab Experiments
DABCO-HCl is a versatile compound that can be used in a wide range of chemical reactions. It is relatively inexpensive and readily available, making it a popular choice in many laboratories. However, DABCO-HCl is hygroscopic, meaning it absorbs moisture from the air, which can affect its purity and reactivity. It is also a strong base, which can be problematic in some reactions where milder bases are required.
Future Directions
There are many potential future directions for research involving DABCO-HCl. One area of interest is the development of new synthetic methods using DABCO-HCl as a catalyst or a base. Another area of interest is the use of DABCO-HCl in the synthesis of new pharmaceuticals and agrochemicals. Additionally, there is potential for DABCO-HCl to be used in the development of new materials, such as polymers and nanoparticles. Further research is needed to explore these and other potential applications of DABCO-HCl in various fields.
Conclusion:
In conclusion, DABCO-HCl is a versatile compound that has many applications in organic chemistry. Its ability to act as a base, a nucleophile, and a catalyst make it a valuable tool in many chemical reactions. While it has no known biochemical or physiological effects, it is an important compound in the development of new pharmaceuticals, agrochemicals, and other fine chemicals. Further research is needed to explore the full potential of DABCO-HCl in various fields.
Synthesis Methods
DABCO-HCl can be synthesized by reacting tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate with hydrochloric acid. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained by filtration and drying. The yield of the reaction is typically high, and the purity of the product can be increased by recrystallization.
Scientific Research Applications
DABCO-HCl is widely used in organic chemistry as a catalyst and a base. It is particularly useful in the synthesis of heterocyclic compounds, such as pyridines and pyrimidines, and in the formation of carbon-carbon bonds. It can also be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. DABCO-HCl has been extensively studied in the field of organic synthesis, and its applications continue to expand.
properties
IUPAC Name |
tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7;/h7-8,11H,4-6H2,1-3H3;1H/t7-,8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBFNTNDFXDYEC-SCLLHFNJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1CN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70928388 | |
Record name | tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70928388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride | |
CAS RN |
134003-84-2 | |
Record name | tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70928388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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